4-Bromo-3-methoxy-N-methylbenzamide 4-Bromo-3-methoxy-N-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1072944-34-3
VCID: VC2812437
InChI: InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)
SMILES: CNC(=O)C1=CC(=C(C=C1)Br)OC
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

4-Bromo-3-methoxy-N-methylbenzamide

CAS No.: 1072944-34-3

Cat. No.: VC2812437

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methoxy-N-methylbenzamide - 1072944-34-3

Specification

CAS No. 1072944-34-3
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name 4-bromo-3-methoxy-N-methylbenzamide
Standard InChI InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)
Standard InChI Key UHZULJYJIHUYNB-UHFFFAOYSA-N
SMILES CNC(=O)C1=CC(=C(C=C1)Br)OC
Canonical SMILES CNC(=O)C1=CC(=C(C=C1)Br)OC

Introduction

Physical and Chemical Properties

4-Bromo-3-methoxy-N-methylbenzamide possesses distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValueNotes
CAS Number1072944-34-3Chemical Abstracts Service registry number
Molecular FormulaC₉H₁₀BrNO₂Indicates composition of elements
Molecular Weight244.09 g/molCalculated from atomic weights
Physical StateNot specified in sourcesLikely a solid at room temperature given its structure
SolubilitySlightly soluble (3.7 g/L at 25°C)Calculated value
Density1.436±0.06 g/cm³ (20°C, 760 Torr)Calculated value
Refractive IndexNot provided in sources
Melting PointNot provided in sources

The chemical structure of 4-Bromo-3-methoxy-N-methylbenzamide includes several important functional groups: a benzene ring core, a bromine atom (providing opportunities for substitution reactions), a methoxy group (an electron-donating substituent affecting reactivity), and an N-methylbenzamide group (influencing hydrogen bonding capabilities and reactivity) .

Structural Identifiers

Various structural identifiers are used to uniquely characterize this compound in chemical databases and literature:

IdentifierValue
SMILESCNC(=O)C1=CC(=C(C=C1)Br)OC
InChIInChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12)
InChI KeyUHZULJYJIHUYNB-UHFFFAOYSA-N
Canonical SMILESCNC(=O)C1=CC(=C(C=C1)Br)OC

Chemical Reactions

4-Bromo-3-methoxy-N-methylbenzamide can participate in various chemical reactions due to its functional groups. These reactions provide routes for derivatization and incorporation into more complex molecules.

Types of Reactions

The compound can undergo several types of reactions:

  • Substitution Reactions: The bromine atom at the 4-position is particularly reactive toward nucleophilic aromatic substitution. This allows for the introduction of various functional groups such as amines, thiols, or alkoxides.

  • Oxidation and Reduction Reactions: The methoxy group can undergo oxidation under appropriate conditions, while the amide group can be reduced to form the corresponding amine.

  • Coupling Reactions: The bromine substituent makes the compound suitable for various coupling reactions, including Suzuki, Stille, and Sonogashira coupling, enabling the formation of carbon-carbon bonds for the synthesis of more complex structures.

Common Reagents and Conditions

Various reagents can be employed in reactions with 4-Bromo-3-methoxy-N-methylbenzamide:

Reaction TypeReagentsConditionsExpected Products
Nucleophilic SubstitutionNucleophiles (e.g., amines, thiols)Polar aprotic solvents, elevated temperaturesSubstituted benzamides
OxidationOxidizing agents (e.g., KMnO₄, H₂O₂)Acidic or basic conditionsOxidized derivatives
ReductionReducing agents (e.g., LiAlH₄, NaBH₄)Anhydrous conditionsReduced derivatives (e.g., amines)
Coupling ReactionsBoronic acids, organostannanes, terminal alkynesPalladium catalysts, base, appropriate solventAryl-substituted benzamides

Applications in Research and Industry

4-Bromo-3-methoxy-N-methylbenzamide has several applications in research and industry, primarily as an intermediate in chemical synthesis.

Pharmaceutical Research

In pharmaceutical research, the compound serves as a building block for the synthesis of potential drug candidates. The presence of the bromine atom provides a reactive site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.

Agrochemical Development

The compound can be utilized in the development of agrochemicals, where benzamide derivatives often exhibit herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern of 4-Bromo-3-methoxy-N-methylbenzamide may confer unique biological activities that can be exploited in the design of new crop protection agents.

Biological Activities

Anti-inflammatory Properties

Some benzamide derivatives demonstrate anti-inflammatory effects. Studies on similar compounds have shown reductions in pro-inflammatory cytokines, suggesting potential applications in anti-inflammatory therapies.

Structure-Activity Relationships

The biological and chemical properties of 4-Bromo-3-methoxy-N-methylbenzamide are influenced by its structural features. Understanding these structure-activity relationships is crucial for optimizing its applications.

Influence of Functional Groups

  • Bromine Atom: Provides a site for substitution reactions and influences the electron distribution in the aromatic ring. The bromine substituent can enhance binding affinity to certain biological targets through halogen bonding interactions .

  • Methoxy Group: As an electron-donating group, it affects the electronic properties of the aromatic ring, potentially influencing reactivity and binding affinity to biological targets. It also contributes to the compound's solubility profile .

  • N-methylamide Group: Influences hydrogen bonding capabilities and interactions with biological receptors. The amide functionality is a common feature in many biologically active compounds .

Comparison with Structural Analogs

Structural modifications can significantly alter the properties and activities of the compound:

CompoundStructural DifferencePotential Impact on Properties
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamideAdditional ethyl group on nitrogenIncreased lipophilicity, altered receptor binding
4-Bromo-N-methoxy-N-methylbenzamideMethoxy group on nitrogen instead of methylDifferent hydrogen bonding pattern, altered reactivity
4-Bromo-3-methoxy-N,N-dimethylbenzamideAdditional methyl group on nitrogenNo N-H for hydrogen bonding, different conformational properties
ParameterClassificationDetails
GHS PictogramGHS07Exclamation mark - indicating irritant
Signal WordWarningLower hazard level than "Danger"
Hazard StatementsH315, H319, H320Causes skin irritation; Causes serious eye irritation; Causes eye irritation
Precautionary StatementsP264, P280, P302+P352, P305+P351+P338, P362Wash thoroughly after handling; Wear protective equipment; Specific instructions for skin/eye contact

Comparative Analysis with Related Compounds

4-Bromo-3-methoxy-N-methylbenzamide shares structural similarities with several related compounds, each with distinct properties and applications.

Comparison Table

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesPotential Applications
4-Bromo-3-methoxy-N-methylbenzamide1072944-34-3C₉H₁₀BrNO₂244.09 g/molReference compoundPharmaceutical intermediate, research chemical
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide90108384C₁₁H₁₄BrNO₂272.14 g/molAdditional ethyl group on nitrogenSimilar applications with potentially different activity profile
4-Bromo-N-methoxy-N-methylbenzamide192436-83-2C₉H₁₀BrNO₂244.08 g/molMethoxy group on nitrogen instead of methylWeinreb amide functionality for selective transformations

Structure-Property Relationships

The structural variations among these related compounds lead to different chemical and biological properties:

  • Lipophilicity: Compounds with additional alkyl groups (e.g., 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide) generally exhibit increased lipophilicity, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Reactivity: The presence of a methoxy group on the nitrogen (as in 4-Bromo-N-methoxy-N-methylbenzamide) creates a Weinreb amide, which has distinct reactivity toward nucleophiles compared to simple amides.

  • Binding Affinity: Different substitution patterns can significantly affect binding affinity and selectivity toward biological targets, potentially leading to different biological activities.

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